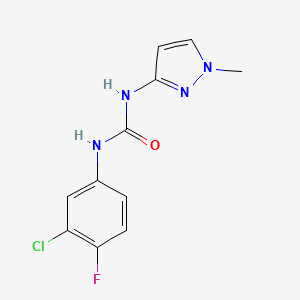

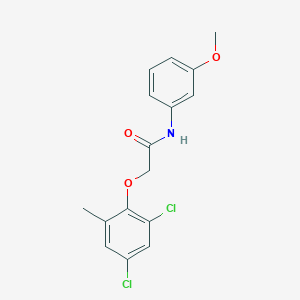

![molecular formula C19H22N2O7 B5722702 3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)

3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of the neurotransmitter glutamate in the brain.

Mechanism of Action

3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of glutamate transporters, binding to the transporter protein and preventing the uptake of glutamate into the presynaptic terminal. This results in an increase in extracellular glutamate levels, which can have both excitatory and inhibitory effects on neuronal function. The precise mechanism of action of this compound on glutamate transporters is still being investigated, but it is thought to involve conformational changes in the transporter protein that disrupt its ability to transport glutamate.

Biochemical and Physiological Effects:

The effects of this compound on neuronal function and behavior are complex and dependent on a variety of factors, including the concentration of this compound, the type of glutamate transporter being inhibited, and the specific brain region being studied. Some of the effects of this compound include alterations in synaptic plasticity, changes in neuronal excitability, and disruption of learning and memory processes. This compound has also been shown to have neuroprotective effects in certain disease models, although the mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide in scientific research is its potency and specificity as a glutamate transporter inhibitor. This allows researchers to selectively manipulate glutamate levels in specific brain regions and study the effects on neuronal function and behavior. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. These factors must be taken into account when designing experiments using this compound.

Future Directions

There are many potential future directions for research on 3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide and its applications in neuroscience. One area of interest is the development of more selective and potent glutamate transporter inhibitors, which could provide new insights into the role of glutamate in brain function and disease. Another area of research is the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases and other neurological disorders. Finally, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on neuronal function and behavior, which could lead to new targets for drug development.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 3,4-dimethoxyaniline with 3,4,5-trimethoxybenzoyl chloride to form the intermediate 3,4-dimethoxy-N-(3,4,5-trimethoxybenzoyl)aniline. This intermediate is then reacted with cyanogen bromide to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit glutamate transporters has been shown to have a wide range of effects on neuronal function and behavior. This compound has been used to study the role of glutamate transporters in synaptic plasticity, learning and memory, and drug addiction. It has also been used to investigate the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name |

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O7/c1-23-13-7-6-11(8-14(13)24-2)18(20)21-28-19(22)12-9-15(25-3)17(27-5)16(10-12)26-4/h6-10H,1-5H3,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYWCUYTYMMYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

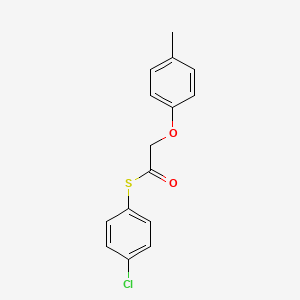

![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)

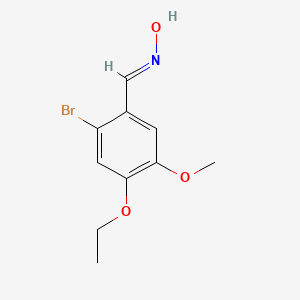

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)

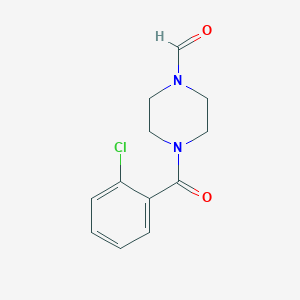

![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)

![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)

![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)